molecular formula C16H16ClN3O3S B195227 Indapamide CAS No. 26807-65-8

Indapamide

Cat. No.: B195227
CAS No.: 26807-65-8
M. Wt: 365.8 g/mol
InChI Key: NDDAHWYSQHTHNT-UHFFFAOYSA-N
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Description

Indapamide is a thiazide-like diuretic primarily used in the treatment of hypertension and edema associated with congestive heart failure. It is known for its dual action as both a diuretic and a vasodilator, making it effective in reducing blood pressure and preventing cardiovascular events .

Mechanism of Action

Target of Action

Indapamide primarily targets the Na+/Cl- cotransporter located in the proximal segment of the distal convoluted tubule in the nephron . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.

Biochemical Pathways

The inhibition of the Na+/Cl- cotransporter disrupts the normal reabsorption process in the nephron, leading to increased excretion of sodium and water . This diuresis reduces blood volume and decreases peripheral vascular resistance, contributing to the antihypertensive effect of this compound .

Pharmacokinetics

this compound is characterized by biphasic elimination . In healthy subjects, its elimination half-life can range from 13.9 to 18 hours . This long half-life supports once-daily dosing . The bioavailability of this compound is virtually complete after an oral dose and is unaffected by food or antacids .

Action Environment

Environmental factors such as diet and other medications can influence the action of this compound. For example, a diet high in sodium can counteract the diuretic and antihypertensive effects of this compound. Additionally, certain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs), can decrease the effectiveness of this compound . Therefore, it’s important for patients to discuss their diet and any medications they’re taking with their healthcare provider to ensure the optimal effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Indapamide interacts with various enzymes and proteins in the body. It is highly lipid-soluble due to its indoline moiety . This characteristic likely explains why this compound’s renal clearance makes up less than 10% of its total systemic clearance .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the fluid and salt retention associated with congestive heart failure . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the reabsorption of sodium and chloride ions in the cortical diluting segment of the ascending limb of Henle’s loop . This leads to an increase in the excretion of sodium and water, reducing blood pressure .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that there is no significant change from baseline in serum lipid levels and glucose levels after 2 to 3 months’ treatment with this compound . This neutral effect was maintained after 9 and 12 months of treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indapamide typically involves the condensation of 4-chloro-3-sulfamoylbenzoyl chloride with 2-methylindoline. The reaction is carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. One method involves controlling the water content in the reaction system and using methylene dichloride as a solvent instead of tetrahydrofuran. This approach reduces production costs and minimizes impurities .

Chemical Reactions Analysis

Types of Reactions: Indapamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indapamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its combined diuretic and vasodilatory effects, which provide a more comprehensive approach to managing hypertension. Unlike some other diuretics, this compound does not significantly affect glucose or lipid metabolism, making it a preferred choice for patients with metabolic concerns .

Properties

IUPAC Name

4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDAHWYSQHTHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044633
Record name Indapamide
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Molecular Weight

365.8 g/mol
Source PubChem
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Physical Description

Solid
Record name Indapamide
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Solubility

>54.9 [ug/mL] (The mean of the results at pH 7.4), 3.42e-02 g/L
Record name SID855885
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Indapamide
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Mechanism of Action

Indapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule where it inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. As a result, sodium and water are retained in the lumen of the nephron for urinary excretion. The effects that follow include reduced plasma volume, reduced venous return, lower cardiac output, and ultimately decreased blood pressure. Interestingly, it is likely that thiazide-like diuretics such as indapamide have additional blood pressure lowering mechanisms that are unrelated to diuresis. This is exemplified by the observation that the antihypertensive effects of thiazides are sustained 4-6 weeks after initiation of therapy, despite recovering plasma and extracellular fluid volumes. Some studies have suggested that indapamide may decrease responsiveness to pressor agents while others have suggested it can decrease peripheral resistance. Although it is clear that diuresis contributes to the antihypertensive effects of indapamide, further studies are needed to investigate the medication’s ability to decrease peripheral vascular resistance and relax vascular smooth muscle.
Record name Indapamide
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CAS No.

26807-65-8
Record name Indapamide
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Record name Indapamide [USAN:USP:INN:BAN:JAN]
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Record name Indapamide
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Record name Indapamide
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Melting Point

160-162, 161 °C
Record name Indapamide
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Record name Indapamide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Process according to claim 1, characterised in that the 1-amino-2,3-dihydro-2-methyl-1H-indole is reacted in the form of a hydrochloride or a methanesulphonate with the 4-chloro-3-sulphamoylbenzoyl chloride.
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Synthesis routes and methods II

Procedure details

In a 50 ml reaction vessel was placed 1 gram (2.73 mmols) of 1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine and 10 ml of trifluoromethane sulfonic acid. The reaction mixture was stirred under a nitrogen atmosphere at ambient temperatures. After 15 minutes the solid dissolved and the reaction was allowed to proceed for a total of 4.75 hours. The reaction mixture was worked up by pouring the acid solution into 250 ml of water, extracting the precipitate into ethyl acetate, washing the ethyl acetate several times with water and sodium bicarbonate solution. The ethyl acetate phase was separated and dried with magnesium sulfate and clarified. The isolated product was further purified by dry column chromatography and then crystallized from 50% w/w methanol-acetone.
Name
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
Quantity
1 g
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reactant
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10 mL
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250 mL
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reactant
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Synthesis routes and methods III

Procedure details

In a 50 ml round bottom was placed 8 grams of Lucas reagent. The reagent is prepared by dissolving 16 grams of anhydrous zinc chloride in 10 ml of concentrated hydrochloric acid. To this reagent was added 100 mg (0.27 mmols) of 1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine with stirring under nitrogen for a short time to dissolve the solid. The reaction cyclized at 60° C. over 6 hours. The reactant was worked up by pouring the cooled reaction mixture into water and extracting the product into ethyl acetate. The ethyl acetate phase was cross washed several times with water and sodium bicarbonate solution. The ethyl acetate solution is dried with magnesium sulfate, clarified and evaporated to dryness yielding 84 mg of crude 1-(4-chloro-3-sulfamoylbenzamido)-2-methylindoline.
Name
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
Quantity
100 mg
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reactant
Reaction Step One
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0 (± 1) mol
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Lucas reagent
Quantity
8 g
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10 mL
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16 g
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catalyst
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Synthesis routes and methods IV

Procedure details

A mixture of 1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine (36.6g, 0.1 mole) and orthophosphoric acid, 85% (100 ml) was stirred at 60° for a period of 4 hours. Dilution with water gave crude 1-(4-chloro-3-sulfamoylbenzamido)-2-methylindoline which was purified by recrystallization from isopropanol-n-hexane (60:40).
Name
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
Quantity
36.6 g
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Synthesis routes and methods V

Procedure details

The process as claimed in claim 1, wherein -amino-2,3-dihydro-2-methyl-1H-indole is reacted in the form of a hydrochloride or mesylate with 4-chloro-3-sulfamoylbenzoyl chloride.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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